![molecular formula C21H40 B13808313 1,1'-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane](/img/structure/B13808313.png)
1,1'-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane is a chemical compound with the molecular formula C17H32 It is a derivative of cyclohexane, characterized by the presence of a 2,2-dimethylbutyl group and a 1,3-propanediyl linkage between two cyclohexane rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane and 2,2-dimethylbutyl bromide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A strong base, such as sodium hydride (NaH), is used to deprotonate the cyclohexane, forming a cyclohexyl anion.
Formation of Intermediate: The cyclohexyl anion then reacts with 2,2-dimethylbutyl bromide to form an intermediate compound.
Coupling Reaction: The intermediate undergoes a coupling reaction with 1,3-dibromopropane in the presence of a palladium catalyst to form the final product, 1,1’-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO) or chromium trioxide (CrO).
Reduction: Reduction reactions can be carried out using hydrogen gas (H) in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide (NaOCH).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of methoxy-substituted cyclohexane derivatives.
Applications De Recherche Scientifique
1,1’-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their conformation and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,1’-[1-(2,2-Dimethylpropyl)-1,3-propanediyl]biscyclohexane
- 1,1’-[1-(2,2-Dimethylpentyl)-1,3-propanediyl]biscyclohexane
- 1,1’-[1-(2,2-Dimethylhexyl)-1,3-propanediyl]biscyclohexane
Uniqueness
1,1’-[1-(2,2-Dimethylbutyl)-1,3-propanediyl]biscyclohexane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C21H40 |
|---|---|
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
(1-cyclohexyl-5,5-dimethylheptan-3-yl)cyclohexane |
InChI |
InChI=1S/C21H40/c1-4-21(2,3)17-20(19-13-9-6-10-14-19)16-15-18-11-7-5-8-12-18/h18-20H,4-17H2,1-3H3 |
Clé InChI |
AMMHVZAJNHFTCZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)CC(CCC1CCCCC1)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclohexanone](/img/structure/B13808232.png)

![tert-Butyl [(2-aminothiophen-3-yl)methyl]carbamate](/img/structure/B13808248.png)
![Spiro[3.3]hepta-2,5-diene](/img/structure/B13808254.png)
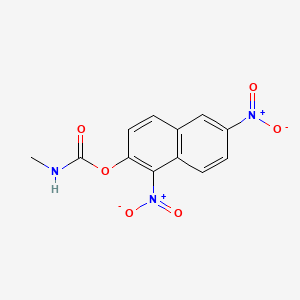
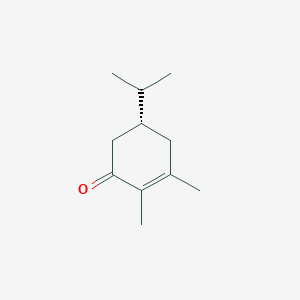
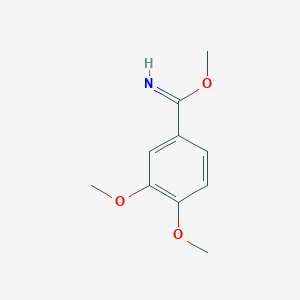
![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B13808264.png)
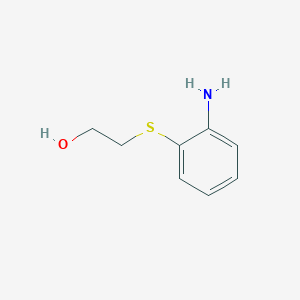
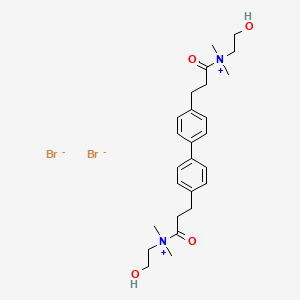
![11-Ethoxy-8-methoxy-5-(4-methylphenyl)sulfonyl-6,11-dihydrobenzo[c][1]benzazepine](/img/structure/B13808283.png)
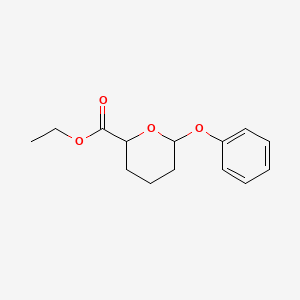
![b-D-Glucopyranosiduronic acid,2-(9H-carbazol-4-yloxy)-1-[[(1-methylethyl)amino]methyl]ethyl,(R)-(9ci)](/img/structure/B13808290.png)

